molecular formula C9H11N3O4 B6335672 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate CAS No. 1389313-32-9

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate

Cat. No.: B6335672
CAS No.: 1389313-32-9
M. Wt: 225.20 g/mol
InChI Key: XSNNPJZONNYJMU-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. . The compound consists of a pyrazole ring fused with a pyrimidine ring, with a hydroxyethyl group and a carboxylic acid group attached to the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted pyrazoles with suitable aldehydes or ketones, followed by cyclization with formamide or other nitrogen sources . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.H2O/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6;/h3-5,13H,1-2H2,(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNPJZONNYJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)CCO.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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